molecular formula C21H22N2O3S B12789199 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil CAS No. 136160-34-4

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12789199
CAS No.: 136160-34-4
M. Wt: 382.5 g/mol
InChI Key: WGWFCFMAZPEFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is a synthetic organic compound that belongs to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil typically involves multi-step organic reactions. The starting materials often include uracil derivatives, isopropyl groups, benzyloxy groups, and phenylthio groups. The synthetic route may involve:

    Alkylation: Introduction of the isopropyl group to the uracil ring.

    Benzylation: Attachment of the benzyloxy group to the uracil derivative.

    Thioether Formation: Introduction of the phenylthio group to the uracil ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and enzymes.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

    Pharmaceutical Development: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the RNA or DNA strands. These interactions can disrupt cellular processes and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyluracil: Lacks the benzyloxy and phenylthio groups, making it less complex.

    1-((Benzyloxy)methyl)uracil: Lacks the isopropyl and phenylthio groups.

    6-(Phenylthio)uracil: Lacks the isopropyl and benzyloxy groups.

Uniqueness

5-Isopropyl-1-((benzyloxy)methyl)-6-(phenylthio)uracil is unique due to the presence of all three functional groups (isopropyl, benzyloxy, and phenylthio) on the uracil ring. This combination of groups enhances its potential biological activity and makes it a valuable compound for research and development.

Properties

CAS No.

136160-34-4

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

1-(phenylmethoxymethyl)-6-phenylsulfanyl-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O3S/c1-15(2)18-19(24)22-21(25)23(14-26-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,25)

InChI Key

WGWFCFMAZPEFFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.